molecular formula C13H13NO2 B1642428 Ethyl 1-methylisoquinoline-3-carboxylate

Ethyl 1-methylisoquinoline-3-carboxylate

Cat. No.: B1642428
M. Wt: 215.25 g/mol
InChI Key: UDYKGFCUKZTVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methylisoquinoline-3-carboxylate typically involves the esterification of 1-methyl-3-Isoquinolinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-methylisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methylisoquinoline-3-carboxylate is unique due to its specific isoquinoline core structure, which imparts particular chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1-methylisoquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-10-6-4-5-7-11(10)9(2)14-12/h4-8H,3H2,1-2H3

InChI Key

UDYKGFCUKZTVFG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.